![molecular formula C13H15N3O2 B2383060 N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide CAS No. 1421472-91-4](/img/structure/B2383060.png)
N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide
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Overview
Description
“N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide” is a compound that belongs to the class of organic compounds known as phenylacetamides . It is also known as Acetaminophen di-methyl derivative, N-(4-Methoxyphenyl)-N-methylacetamide, Acetaminophen, bis-Me, p-Methoxy-N-methylacetanilide, p-Acetanisidide, N-methyl-, Acetaminophen, bis-methyl-, and Acetaminophen Me .
Molecular Structure Analysis
The molecular formula of the compound is C10H13NO2 . The structure is available as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChIKey is BZSWWJLVPTULPS-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The molecular weight of the compound is 179.2157 . Other physical and chemical properties such as density, boiling point, melting point, flash point, and water solubility are available .Scientific Research Applications
Cancer Treatment
This compound has been studied for its potential use in the treatment of triple-negative breast cancer (TNBC) . TNBC is a subtype of breast cancer that lacks the expression of HER2, progesterone receptors, or estrogen receptors . The compound and its derivatives have been identified as promising inhibitors of EGFR/VEGFR-2, which are associated with TNBC progression .
Molecular Docking
The compound has been used in molecular docking studies to understand its interaction with target proteins . These studies can provide valuable insights into the compound’s potential therapeutic effects .
Density Functional Theory Analysis
Density functional theory (DFT): has been used to analyze the electronic characteristics of the compound . This can provide information about the compound’s chemical properties and potential reactivity .
Pharmacokinetic and Drug-likeness Models
The compound has been evaluated using pharmacokinetic and drug-likeness models . These models can predict how the compound might be absorbed, distributed, metabolized, and excreted in the body .
Antimicrobial Activity
Similar compounds have shown promising antimicrobial activity . While the specific antimicrobial activity of this compound has not been reported, it may have similar properties due to its structural similarity to these compounds .
Antiproliferative Agents
The compound’s derivatives have been studied as potential antiproliferative agents . These agents can inhibit the growth of cells, which can be useful in the treatment of diseases like cancer .
Safety and Hazards
properties
IUPAC Name |
N-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9(17)14-8-13-15-7-12(16-13)10-3-5-11(18-2)6-4-10/h3-7H,8H2,1-2H3,(H,14,17)(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUPVKPLETKEFIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC=C(N1)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(4-methoxyphenyl)-1H-imidazol-2-yl)methyl)acetamide |
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